Enhanced DYRK1A Selectivity via C3-Substitution in Imidazo[1,2-b]pyridazine Inhibitors
Substitution at the C3 position of the imidazo[1,2-b]pyridazine core, which in the target compound is a bromine atom, is critical for increasing binding affinity to DYRK1A. This is a key differentiator from C3-unsubstituted or C3-methyl analogs. The bromine atom at C3 acts as a synthetic handle and directly influences binding interactions under the kinase P-loop [1].
| Evidence Dimension | Binding Affinity (DYRK1A) |
|---|---|
| Target Compound Data | C3-bromo substitution (binding mode characterized) |
| Comparator Or Baseline | C3-unsubstituted or C3-alkyl analogs |
| Quantified Difference | Increased binding affinity attributed to C3 substitution under the P-loop; specific IC50 values not available for the target compound itself. |
| Conditions | In vitro kinase assay (DYRK1A); X-ray co-crystallography |
Why This Matters
This confirms that the C3-bromo substituent is not merely a placeholder but a critical determinant of kinase binding affinity, making this specific compound a rationally designed intermediate for achieving target engagement.
- [1] Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. View Source
